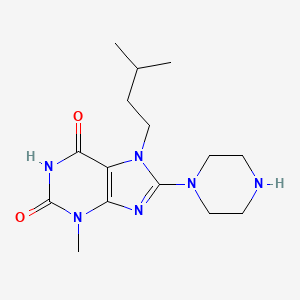

3-methyl-7-(3-methylbutyl)-8-(1-piperazinyl)-3,7-dihydro-1H-purine-2,6-dione

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to 3-methyl-7-(3-methylbutyl)-8-(1-piperazinyl)-3,7-dihydro-1H-purine-2,6-dione involves multi-step chemical reactions, starting from basic purine structures and introducing specific functional groups through a series of reactions. A typical synthesis route might involve the alkylation of a purine derivative followed by the introduction of a piperazinyl group. The specific synthesis steps are tailored to incorporate the desired substituents at the correct positions on the purine backbone.

Molecular Structure Analysis

The molecular structure of this compound is characterized by the purine core, a bicyclic structure consisting of a pyrimidine ring fused to an imidazole ring. The compound is further modified by the addition of alkyl and piperazinyl substituents. The presence of these groups can significantly affect the molecule's electronic configuration, hydrogen bonding potential, and overall three-dimensional shape, which in turn influences its chemical reactivity and interaction with biological molecules.

Chemical Reactions and Properties

Compounds with a purine structure can undergo a variety of chemical reactions, including alkylation, acylation, and nucleophilic substitution, depending on the functional groups present. The specific substituents in this compound may also allow for unique reactions, such as interactions with nucleophiles through the piperazinyl nitrogen or electrophiles at the alkyl chains. These reactions can be exploited to further modify the compound or to study its reactivity in chemical and biological systems.

Physical Properties Analysis

The physical properties of this compound, including its melting point, solubility in various solvents, and crystalline structure, are influenced by its molecular structure. The alkyl and piperazinyl groups contribute to the molecule's hydrophobic character, potentially affecting its solubility in water and organic solvents. These properties are critical for understanding the compound's behavior in different environments, including biological systems.

Chemical Properties Analysis

The chemical properties of 3-methyl-7-(3-methylbutyl)-8-(1-piperazinyl)-3,7-dihydro-1H-purine-2,6-dione are determined by its functional groups and overall structure. Its reactivity, stability under various conditions, and interactions with other chemicals are key areas of study. These properties are essential for applications in chemical synthesis, pharmaceuticals, and materials science.

- Synthesis and cardiovascular activity of new 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3- piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones and their adrenoreceptor affinities (Chłoń-Rzepa et al., 2004).

- Molecular structure analysis of 8-Benzylamino-7-{2-hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl]propyl}theophylline (Karczmarzyk et al., 1995).

- Design and synthesis of purine connected piperazine derivatives as novel inhibitors of Mycobacterium tuberculosis (Konduri et al., 2020).

Applications De Recherche Scientifique

Cardiovascular Activity

Research has demonstrated the potential cardiovascular applications of compounds structurally related to 3-methyl-7-(3-methylbutyl)-8-(1-piperazinyl)-3,7-dihydro-1H-purine-2,6-dione. For instance, a study by Chłoń-Rzepa et al. (2004) explored the synthesis and cardiovascular activity of new 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3-piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones, finding significant antiarrhythmic and hypotensive activities in the synthesized compounds (Chłoń-Rzepa et al., 2004).

Antiasthmatic Agents

The derivatives of 3-methyl-7-(3-methylbutyl)-8-(1-piperazinyl)-3,7-dihydro-1H-purine-2,6-dione have been studied for their potential as antiasthmatic agents. Bhatia et al. (2016) synthesized and evaluated the vasodilator activity of xanthene derivatives, including 1,3-dimethyl-7-[2-(piperazin-1-yl)acetyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione derivatives, for antiasthmatic activity, with some showing significant results (Bhatia et al., 2016).

Antimicrobial Activity

A study by Konduri et al. (2020) focused on the design and synthesis of purine-connected piperazine derivatives as novel inhibitors of Mycobacterium tuberculosis. These compounds were found to be potent inhibitors, disrupting biosynthesis in the bacteria and exhibiting antiproliferative effects (Konduri et al., 2020).

Antihistaminic Activity

Research has also been conducted on the antihistaminic properties of related compounds. Pascal et al. (1985) synthesized a series of theophylline or theobromine derivatives, including compounds with structures akin to 3-methyl-7-(3-methylbutyl)-8-(1-piperazinyl)-3,7-dihydro-1H-purine-2,6-dione, and evaluated them for antihistaminic activity. Some displayed significant inhibition of histamine-induced bronchospasm and anaphylaxis (Pascal et al., 1985).

Psychotropic Activity

The compound and its derivatives have been explored for potential psychotropic activities. For example, Chłoń-Rzepa et al. (2013) designed new series of 8-aminoalkylamino derivatives of 7-substituted 1,3-dimethyl-3,7-dihydropurine-2,6-dione as potential 5-HT1A, 5-HT2A, and 5-HT7 receptor ligands with potential psychotropic activity, including antidepressant and anxiolytic properties (Chłoń-Rzepa et al., 2013).

Bronchodilator Properties

The bronchodilator properties of related compounds have been investigated. In a study by Cho et al. (1981), the efficacy of (dl)-3,7-dihydro-1,8-dimethyl-3-(2-methylbutyl)-1H-purine-2,6-dione as a bronchodilator was evaluated in exercise-induced bronchospasm, showing effective bronchodilation and improvement in asthma disability scores (Cho et al., 1981).

Propriétés

IUPAC Name |

3-methyl-7-(3-methylbutyl)-8-piperazin-1-ylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N6O2/c1-10(2)4-7-21-11-12(19(3)15(23)18-13(11)22)17-14(21)20-8-5-16-6-9-20/h10,16H,4-9H2,1-3H3,(H,18,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRSJKBZMIQCRAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C2=C(N=C1N3CCNCC3)N(C(=O)NC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-bromo-3-methylphenoxy)acetyl]piperidine](/img/structure/B5661562.png)

![N-methyl-2-(3-oxo-2-azaspiro[4.4]non-2-yl)-N-(3-thienylmethyl)acetamide](/img/structure/B5661576.png)

![(3S*,4R*)-1-[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-4-(4-methoxyphenyl)-N,N-dimethylpyrrolidin-3-amine](/img/structure/B5661587.png)

![N-[4-(acetylamino)phenyl]-3-(4-fluorophenyl)acrylamide](/img/structure/B5661597.png)

![4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]piperidine](/img/structure/B5661607.png)

![N,N,4-trimethyl-5-{[4-(2-phenylethyl)-1-piperazinyl]carbonyl}-2-pyrimidinamine](/img/structure/B5661609.png)

![N-[3-(3,5-dimethylisoxazol-4-yl)propyl]-4-piperidin-3-ylbenzamide](/img/structure/B5661615.png)

![3-[(4-ethoxybenzyl)thio]-5-ethyl-4H-1,2,4-triazole](/img/structure/B5661629.png)

![N-(tert-butyl)-3-oxo-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5661633.png)

![2-[4-(dimethylamino)benzylidene]-6-methoxybenzo[de]chromen-3(2H)-one](/img/structure/B5661634.png)

![2-(3-methoxypropyl)-8-{[2-(methylthio)-5-pyrimidinyl]carbonyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5661641.png)

![N,1-dimethyl-N-[(5-methyl-2-thienyl)methyl]-4-piperidinamine](/img/structure/B5661646.png)